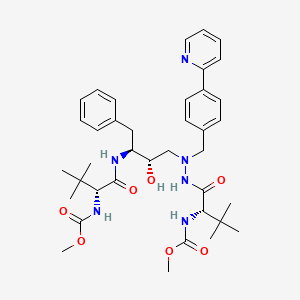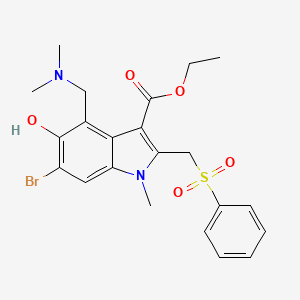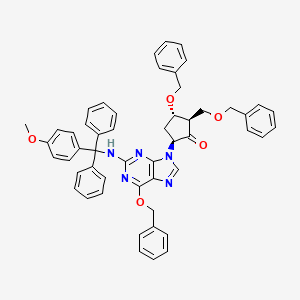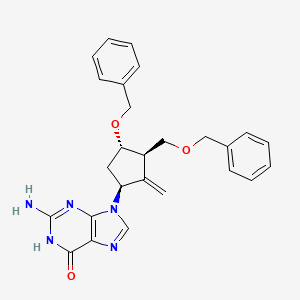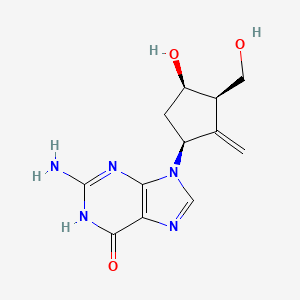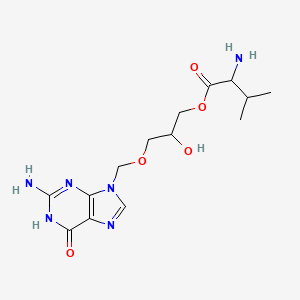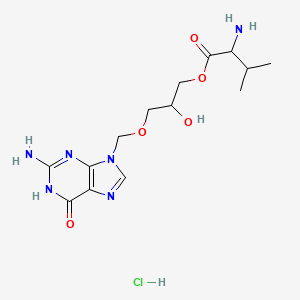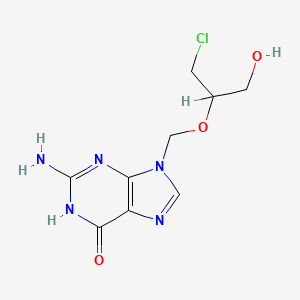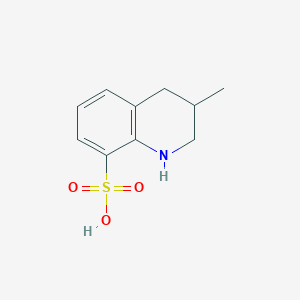
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid
Overview
Description
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It is known for its role as an impurity in Argatroban, a synthetic thrombin inhibitor and antithrombotic agent . This compound is characterized by its melting point of 255°C (decomposition) and a density of 1.298±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid can be synthesized from 3-Methylquinoline . The synthesis involves sulfonation of the quinoline ring, followed by reduction to form the tetrahydroquinoline structure . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and reduction processes. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline structure.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. In the context of Argatroban, it acts as an impurity that can affect the drug’s efficacy and safety . The compound’s sulfonic acid group is crucial for its binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoline: The precursor in the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.
8-Quinolinesulfonic acid: Another sulfonic acid derivative of quinoline.
Argatroban Impurities: Various impurities related to Argatroban, including other sulfonic acid derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines a tetrahydroquinoline ring with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable in the synthesis and quality control of pharmaceuticals .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVSYYMMRPVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

